Methyldopate hydrochloride
Methyldopate hydrochloride
Methyldopate Hydrochloride is the hydrochloride salt form of methyldopa, a phenylalanine derivate and aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.
Brand Name:
Vulcanchem
CAS No.:
2508-79-4
VCID:
VC0008037
InChI:
InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
SMILES:
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Molecular Formula:
C12H18ClNO4
Molecular Weight:
275.73 g/mol
Methyldopate hydrochloride
CAS No.: 2508-79-4
Cat. No.: VC0008037
Molecular Formula: C12H18ClNO4
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyldopate Hydrochloride is the hydrochloride salt form of methyldopa, a phenylalanine derivate and aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure. |
|---|---|
| CAS No. | 2508-79-4 |
| Molecular Formula | C12H18ClNO4 |
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1 |
| Standard InChI Key | QSRVZCCJDKYRRF-YDALLXLXSA-N |
| Isomeric SMILES | CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl |
| SMILES | CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl |
| Canonical SMILES | CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl |
| Appearance | Solid powder |
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